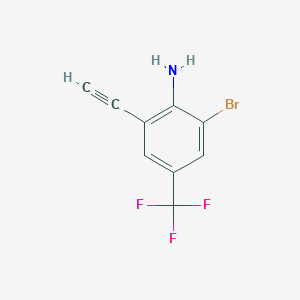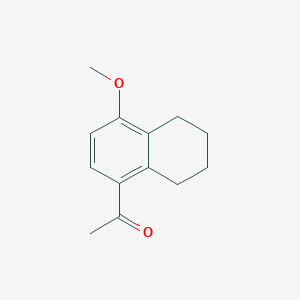
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes an acetyl group at the 8th position and a methoxy group at the 5th position on a tetrahydronaphthalene backbone. Naphthalene derivatives are known for their wide range of biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone can be achieved through several methods. One common approach involves the acetylation of 1,2,3,4-tetrahydro-5-methoxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also a focus in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxynaphthoic acid.
Reduction: Formation of 8-(1-hydroxyethyl)-1,2,3,4-tetrahydro-5-methoxynaphthalene.
Substitution: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-bromonaphthalene or 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-nitronaphthalene.
科学研究应用
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene
Uniqueness
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-(4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h7-8H,3-6H2,1-2H3 |
InChI 键 |
POPOUNZGGYVMDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2CCCCC2=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
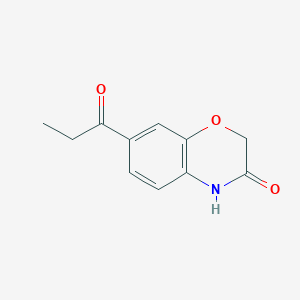

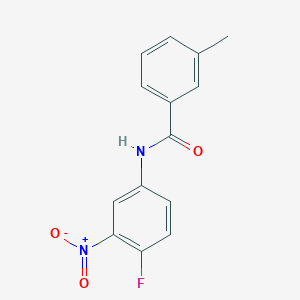
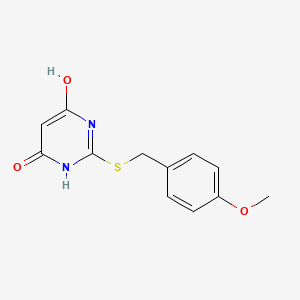
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)
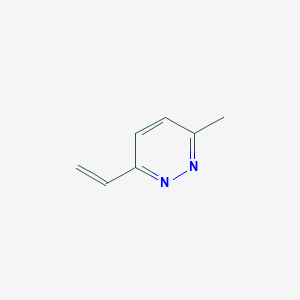

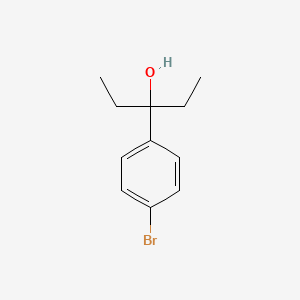
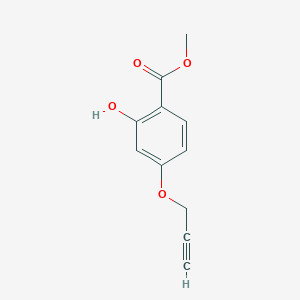
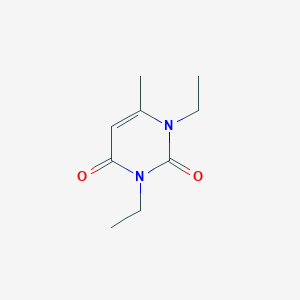
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)
